ethyl 1-{[6-(4-methoxyphenyl)-3,5-dioxo-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazol-2(5H)-yl]acetyl}piperidine-4-carboxylate
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Overview
Description
ETHYL 1-{2-[6-(4-METHOXYPHENYL)-3,5-DIOXO-2H,3H,5H,6H,7H-IMIDAZO[4,3-C][1,2,4]TRIAZOL-2-YL]ACETYL}PIPERIDINE-4-CARBOXYLATE is a complex organic compound that belongs to the class of imidazotriazole derivatives. This compound is characterized by its unique structure, which includes a methoxyphenyl group, an imidazotriazole core, and a piperidine carboxylate ester. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-{2-[6-(4-METHOXYPHENYL)-3,5-DIOXO-2H,3H,5H,6H,7H-IMIDAZO[4,3-C][1,2,4]TRIAZOL-2-YL]ACETYL}PIPERIDINE-4-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials
Formation of Imidazotriazole Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using a combination of heat and catalysts.
Introduction of Methoxyphenyl Group: This step can be achieved through electrophilic aromatic substitution reactions, where the methoxyphenyl group is introduced onto the imidazotriazole core.
Esterification of Piperidine Carboxylate: The final step involves the esterification of the piperidine carboxylate with ethanol, typically using acid catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-{2-[6-(4-METHOXYPHENYL)-3,5-DIOXO-2H,3H,5H,6H,7H-IMIDAZO[4,3-C][1,2,4]TRIAZOL-2-YL]ACETYL}PIPERIDINE-4-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imidazotriazole core, potentially leading to the formation of dihydroimidazotriazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroimidazotriazole derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
ETHYL 1-{2-[6-(4-METHOXYPHENYL)-3,5-DIOXO-2H,3H,5H,6H,7H-IMIDAZO[4,3-C][1,2,4]TRIAZOL-2-YL]ACETYL}PIPERIDINE-4-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ETHYL 1-{2-[6-(4-METHOXYPHENYL)-3,5-DIOXO-2H,3H,5H,6H,7H-IMIDAZO[4,3-C][1,2,4]TRIAZOL-2-YL]ACETYL}PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects.
Pathways Involved: The compound can affect various cellular pathways, including those involved in apoptosis, cell cycle regulation, and signal transduction. This can lead to the inhibition of cancer cell growth and the induction of cell death.
Comparison with Similar Compounds
ETHYL 1-{2-[6-(4-METHOXYPHENYL)-3,5-DIOXO-2H,3H,5H,6H,7H-IMIDAZO[4,3-C][1,2,4]TRIAZOL-2-YL]ACETYL}PIPERIDINE-4-CARBOXYLATE can be compared with other similar compounds to highlight its uniqueness:
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Similar Compounds
ETHYL 6-(4-METHOXYPHENYL)-2-OXO-4-PHENYL-3-CYCLOHEXENE-1-CARBOXYLATE: This compound has a similar methoxyphenyl group but differs in its core structure and biological activities.
1-(3-ETHOXY-4-METHOXYPHENYL)-2-METHYLSULFONYLETHYLAMINE: This compound shares the methoxyphenyl group but has different functional groups and applications.
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Uniqueness: : The unique combination of the imidazotriazole core, methoxyphenyl group, and piperidine carboxylate ester in ETHYL 1-{2-[6-(4-METHOXYPHENYL)-3,5-DIOXO-2H,3H,5H,6H,7H-IMIDAZO[4,3-C][1,2,4]TRIAZOL-2-YL]ACETYL}PIPERIDINE-4-CARBOXYLATE imparts specific chemical and biological properties that are not found in other similar compounds. This makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C21H25N5O6 |
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Molecular Weight |
443.5 g/mol |
IUPAC Name |
ethyl 1-[2-[6-(4-methoxyphenyl)-3,5-dioxo-7H-imidazo[5,1-c][1,2,4]triazol-2-yl]acetyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C21H25N5O6/c1-3-32-19(28)14-8-10-23(11-9-14)18(27)13-25-21(30)26-17(22-25)12-24(20(26)29)15-4-6-16(31-2)7-5-15/h4-7,14H,3,8-13H2,1-2H3 |
InChI Key |
YQICLNJTCYWOHA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CN2C(=O)N3C(=N2)CN(C3=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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